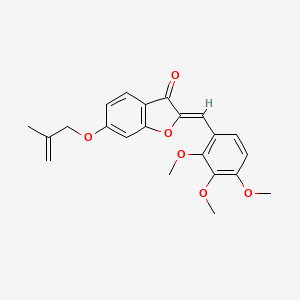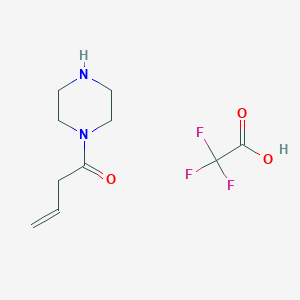
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The synthesis begins with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable diamine and a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile, such as an amine or a thiol, to form the desired product.
Attachment of the Thiophenyl Group: The final step is the attachment of the thiophenyl group. This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane as the coupling partner.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetic anhydride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives, acylated derivatives.
Applications De Recherche Scientifique
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(2-chlorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- 7-(2-bromophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- 7-(2-methylphenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
Uniqueness
7-(2-fluorophenyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for
Propriétés
IUPAC Name |
7-(2-fluorophenyl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS2/c17-13-5-2-1-4-12(13)14-7-8-19(9-11-21-14)16(20)18-15-6-3-10-22-15/h1-6,10,14H,7-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIXZGKMXWLFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2977791.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)
![N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2977793.png)
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)



![2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)






